![molecular formula C22H27BrN2O2 B5991876 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5991876.png)
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is an organic compound with the molecular formula C20H23BrN2O2. This compound is characterized by the presence of a piperazine ring substituted with a brominated dimethoxyphenyl group and a phenylprop-2-enyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves multiple steps:
Bromination: The starting material, 2,4-dimethoxybenzyl alcohol, is brominated using bromine in the presence of a suitable solvent like chloroform.
Formation of the Piperazine Derivative: The brominated product is then reacted with piperazine under reflux conditions to form the piperazine derivative.
Alkylation: The final step involves the alkylation of the piperazine derivative with cinnamyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-bromo-2,5-dimethoxyphenyl)methyl]piperazine
- 1-[(4-chloro-2,5-dimethoxyphenyl)methyl]piperazine
- 1-[(4-fluoro-2,5-dimethoxyphenyl)methyl]piperazine
Uniqueness
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to the presence of both a brominated dimethoxyphenyl group and a phenylprop-2-enyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O2/c1-26-21-16-22(27-2)20(23)15-19(21)17-25-13-11-24(12-14-25)10-6-9-18-7-4-3-5-8-18/h3-9,15-16H,10-14,17H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMFJANGVYPJGY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC=CC3=CC=CC=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C/C=C/C3=CC=CC=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
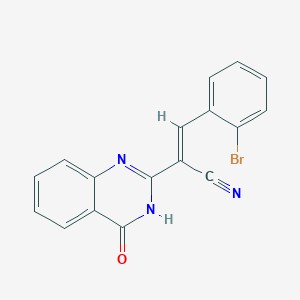

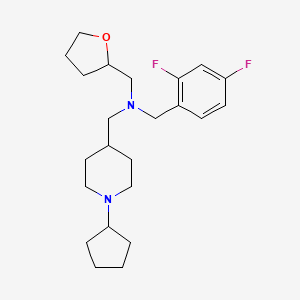
![[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B5991815.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-pyridinamine](/img/structure/B5991823.png)
![N-[[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-N',N'-diethyl-N-methylethane-1,2-diamine](/img/structure/B5991846.png)
![methyl 2,2-dimethyl-5-[1-(methylamino)butylidene]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5991848.png)
![(6E)-6-(carbamoylhydrazinylidene)-6-[5-(carboxymethyl)thiophen-2-yl]hexanoic acid](/img/structure/B5991854.png)

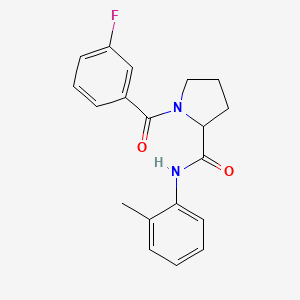
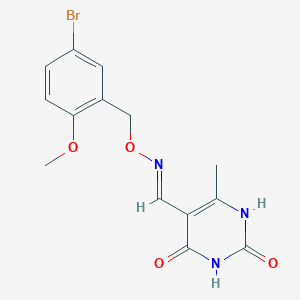
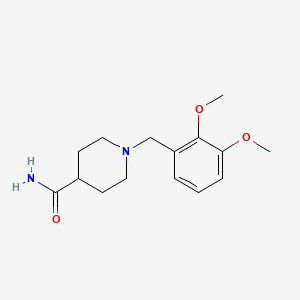
![N-cyclopropyl-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5991895.png)
![N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5991897.png)
